4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
1-ISOPROPYL-4-(4-METHOXYPHENYL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-ISOPROPYL-4-(4-METHOXYPHENYL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate ketones with reactive methylenes, followed by nitration and subsequent cyclization to form the pyrazolo[3,4-b]pyridine core . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions
Scientific Research Applications
1-ISOPROPYL-4-(4-METHOXYPHENYL)-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazolo[3,4-b]pyridine core can interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, which share the core structure but differ in substituents.
Properties
Molecular Formula |
C16H18N4O5 |
---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C16H18N4O5/c1-8(2)19-14-12(15(21)18-19)11(13(20(23)24)16(22)17-14)9-4-6-10(25-3)7-5-9/h4-8,11,13H,1-3H3,(H,17,22)(H,18,21) |
InChI Key |
IBUPEPKKIMRERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)OC)C(=O)N1 |
Origin of Product |
United States |
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